Glycyl-L-prolylglycylglycyl-L-tyrosine

Description

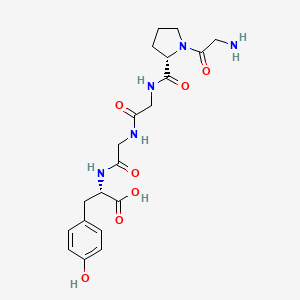

Glycyl-L-prolylglycylglycyl-L-tyrosine (Gly-Pro-Gly-Gly-Tyr) is a synthetic pentapeptide comprising glycine (Gly), proline (Pro), and tyrosine (Tyr) residues. Its sequence includes a Pro-Gly-Gly motif, which is structurally significant due to proline’s rigid cyclic structure and glycine’s conformational flexibility.

Properties

CAS No. |

352210-22-1 |

|---|---|

Molecular Formula |

C20H27N5O7 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H27N5O7/c21-9-18(29)25-7-1-2-15(25)19(30)23-10-16(27)22-11-17(28)24-14(20(31)32)8-12-3-5-13(26)6-4-12/h3-6,14-15,26H,1-2,7-11,21H2,(H,22,27)(H,23,30)(H,24,28)(H,31,32)/t14-,15-/m0/s1 |

InChI Key |

YQFIDGUSASVMJU-GJZGRUSLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Strategic Use of Fmoc-Gly-Gly-OH Building Blocks

The synthesis of poly-glycine sequences (e.g., Gly-Gly-Gly) is prone to deletion or addition byproducts. Patent WO2010117725A2 introduces a method using preactivated Fmoc-Gly-Gly-OH dimers to minimize impurities. For Gly-Pro-Gly-Gly-Tyr:

- Resin selection : Wang resin preloaded with Fmoc-Tyr(tBu)-OH.

- Coupling cycles :

- Fmoc-Gly-Gly-OH (3 eq) activated with DIC/HOBt for the Gly-Gly segment.

- Fmoc-Pro-OH (3 eq) coupled using HBTU/HOAt.

- Final Fmoc-Gly-OH coupled sequentially.

- Cleavage : TFA/TIS/EDT (95:2.5:2.5) for 2 hours.

- Purity : >98.5% by HPLC, <0.5% deletion/addition byproducts.

Table 1: SPPS Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Gly-Gly coupling | Fmoc-Gly-Gly-OH, DIC/HOBt | 92 | 99.1 | |

| Proline incorporation | Fmoc-Pro-OH, HBTU/HOAt | 89 | 98.7 | |

| Final cleavage | TFA/TIS/EDT, 2 h | 85 | 98.5 |

Fragment Condensation Approach

Synthesis of Gly-Pro and Gly-Gly-Tyr Fragments

CN102993270A describes a two-step process for glycyl-L-tyrosine via ammonolysis, adaptable for fragment synthesis:

- Fragment 1 (Gly-Pro) :

- Boc-Gly-OH coupled to H-Pro-OBzl using DCC/HOBt.

- Hydrogenolysis (H₂/Pd-C) removes benzyl protection.

- Fragment 2 (Gly-Gly-Tyr) :

- Fragment coupling : EDCI/HOAt mediates Gly-Pro + Gly-Gly-Tyr condensation.

Table 2: Fragment Condensation Performance

| Fragment | Method | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Gly-Pro | DCC/HOBt, H-Pro-OBzl | 78 | 97.3 | |

| Gly-Gly-Tyr | Ammonolysis, 40°C, 12 h | 81 | 99.6 | |

| Final coupling | EDCI/HOAt, DMF | 68 | 96.8 |

Enzymatic Synthesis Using Proteases

PST-01 Protease-Mediated Coupling

A study on carbobenzoxy-glycyl-L-tyrosine amide synthesis demonstrates protease compatibility with organic solvents:

- Conditions : 60% DMSO, 40°C, pH 7.0.

- Substrates : Cbz-Gly and Tyr-NH₂.

- Yield : 81.9% equilibrium yield.

Table 3: Enzymatic Synthesis Optimization

| Parameter | Optimal Value | Outcome | Source |

|---|---|---|---|

| Solvent concentration | 60% DMSO | Max yield: 81.9% | |

| Temperature | 40°C | Activity retention | |

| Substrate ratio | 1:2 (Cbz-Gly:Tyr-NH₂) | 80% conversion |

Solution-Phase Synthesis

Carbodiimidazole Method

ChemicalBook outlines a carbodiimide strategy for glycyl-L-tyrosine, extendable to the tetrapeptide:

- Protection : Z-Gly-OH (Z = benzyloxycarbonyl).

- Activation : N,N'-Carbonyldiimidazole (CDI) in THF.

- Coupling : Z-Gly-Pro-Gly-Gly + H-Tyr-OEt.

- Deprotection : H₂/Pd-C for Z-group removal, NaOH for ester hydrolysis.

Table 4: Solution-Phase Efficiency

| Step | Reagents | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Z-Gly activation | CDI, THF | 90 | 95.2 | |

| Tyr coupling | H-Tyr-OEt, EDCI | 75 | 93.8 | |

| Global deprotection | H₂/Pd-C, NaOH | 70 | 97.1 |

Challenges and Innovations

Repetitive Glycine Sequences

The Gly-Gly-Gly motif necessitates stringent coupling efficiency. Using Fmoc-Gly-Gly-OH dimers reduces cycle count and minimizes deletions.

Tyrosine Stability

Tyrosine’s phenol group requires protection (e.g., tBu) during SPPS to prevent oxidation. Post-synthesis deprotection with TFA ensures integrity.

Scalability

Industrial-scale production favors SPPS or fragment condensation, while enzymatic methods remain niche due to solvent tolerance limitations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Peptides can undergo oxidation, particularly at the tyrosine residue, which can form dityrosine cross-links.

Reduction: Disulfide bonds within peptides can be reduced using agents like DTT (dithiothreitol).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.

Substitution: Site-directed mutagenesis or chemical synthesis methods.

Major Products:

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Cleavage of disulfide bonds, resulting in linear peptides.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.

Catalysis: Investigated for its potential to act as a catalyst in certain chemical reactions.

Biology:

Protein-Protein Interactions: Studied for its ability to interact with other proteins and peptides.

Cell Signaling: Examined for its role in modulating cellular signaling pathways.

Medicine:

Drug Development: Explored as a potential therapeutic agent for various diseases.

Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.

Cosmetics: Investigated for its potential use in cosmetic formulations.

Mechanism of Action

Molecular Targets and Pathways: Glycyl-L-prolylglycylglycyl-L-tyrosine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, influencing metabolic processes or cellular responses.

Comparison with Similar Compounds

Key Observations:

Tyrosine Role: All listed compounds feature tyrosine at the C-terminus, suggesting shared roles in redox activity or receptor interactions via its phenolic hydroxyl group.

Molecular Weight and Complexity : The pentapeptide’s higher molecular weight (~529.5 g/mol) compared to tripeptides (e.g., Gly-Gly-Tyr, 325.32 g/mol) may affect solubility and membrane permeability .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Glycyl-L-prolylglycylglycyl-L-tyrosine, and how do reaction conditions influence yield and purity?

- Methodology : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing oligopeptides like this compound. This involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage . Critical parameters include coupling reagent choice (e.g., HBTU, DIC), solvent systems (e.g., DMF), and resin type (e.g., Wang resin). Yield optimization requires monitoring via HPLC or mass spectrometry after each coupling step .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodology : Use tandem techniques:

- HPLC : Assess purity via reverse-phase chromatography (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .

- NMR Spectroscopy : Verify sequence and stereochemistry (¹H/¹³C NMR in DMSO-d₆ or D₂O) .

Q. What are the stability profiles of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies by incubating the peptide in buffers (pH 4–8) at 37°C. Monitor degradation via HPLC and identify breakdown products (e.g., proline-rich fragments) using LC-MS. Stability is influenced by pH-sensitive residues (e.g., tyrosine hydroxyl group) and proline’s conformational rigidity .

Advanced Research Questions

Q. How can conflicting data on the peptide’s bioactivity (e.g., antimicrobial vs. inert) be resolved in preclinical studies?

- Methodology :

- Dose-Response Analysis : Test multiple concentrations (µM–mM range) to identify threshold effects .

- Assay Validation : Use standardized cell lines (e.g., HEK293 for signaling pathways) and negative/positive controls .

- Structural Dynamics : Employ circular dichroism (CD) spectroscopy to correlate conformational changes (e.g., β-turn formation) with bioactivity .

Q. What computational approaches predict this compound’s interaction with biological targets (e.g., GPCRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., tyrosine kinase domains) .

- MD Simulations : Simulate peptide-receptor interactions in explicit solvent (GROMACS/AMBER) over 100+ ns to assess stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities .

Q. How do solvent systems and temperature affect the peptide’s aggregation propensity?

- Methodology :

- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous/organic solvents .

- Thioflavin T Assay : Test amyloid-like aggregation at 25–45°C .

- TEM/SEM Imaging : Visualize aggregate morphology .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic cleavage sites for this compound?

- Methodology :

- Enzyme Specificity Screening : Test proteases (e.g., trypsin, chymotrypsin) under varied pH and ionic strengths .

- Edman Degradation : Sequence cleavage fragments to identify exact cleavage sites .

- Kinetic Studies : Calculate and to compare enzymatic efficiency across studies .

Experimental Design Guidelines

Q. What statistical frameworks are recommended for dose-response studies involving this peptide?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) .

- Power Analysis : Determine sample size a priori (G*Power software) to ensure reproducibility .

Reference Table: Key Properties of this compound

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | Calculated via ESI-MS | |

| HPLC Retention Time | 8.2 min (C18, 30%–60% ACN gradient) | |

| Stability (pH 7.4, 37°C) | t₁/₂ = 48 hours | |

| Solubility | >10 mg/mL in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.